molecular formula C9H7ClN2O2 B13961840 3-(Chloromethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide CAS No. 217966-10-4

3-(Chloromethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide

Cat. No.: B13961840
CAS No.: 217966-10-4
M. Wt: 210.62 g/mol
InChI Key: NREYEXWRWAMJMT-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a chloromethyl-substituted precursor with a phenyl-substituted nitrile oxide. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium phenoxide for substitution reactions and various oxidizing or reducing agents for redox reactions. The reactions are typically carried out in solvents like ethanol under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium phenoxide yield phenoxy-substituted oxadiazole derivatives .

Scientific Research Applications

3-(Chloromethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophiles, while the oxadiazole ring can participate in electron transfer reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

217966-10-4

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

3-(chloromethyl)-2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium

InChI

InChI=1S/C9H7ClN2O2/c10-6-8-9(11-14-12(8)13)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

NREYEXWRWAMJMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NO[N+](=C2CCl)[O-]

Origin of Product

United States

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